molecular formula C17H18BrNO B8774326 4-Benzyl-2-(4-bromophenyl)morpholine

4-Benzyl-2-(4-bromophenyl)morpholine

Cat. No.: B8774326
M. Wt: 332.2 g/mol
InChI Key: NSYVLERQTZQOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-2-(4-bromophenyl)morpholine is an organic compound with the molecular formula C17H18BrNO. It is a morpholine derivative where the morpholine ring is substituted with a benzyl group at the 4-position and a bromophenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-(4-bromophenyl)morpholine typically involves the reaction of 4-bromobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the desired product. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at reflux temperature to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(4-bromophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products

Scientific Research Applications

4-Benzyl-2-(4-bromophenyl)morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(4-bromophenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-2-(4-bromophenyl)morpholine is unique due to the presence of both benzyl and bromophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18BrNO

Molecular Weight

332.2 g/mol

IUPAC Name

4-benzyl-2-(4-bromophenyl)morpholine

InChI

InChI=1S/C17H18BrNO/c18-16-8-6-15(7-9-16)17-13-19(10-11-20-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2

InChI Key

NSYVLERQTZQOKU-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-benzyl-6-(4-bromo-phenyl)-morpholin-3-one (21.3 g; 62 mmol) in THF (350 mL) was added BH3.THF in THF (1M, 155 mL; 155 mmol) dropwise, at 0° C. After 1 hour the mixture was allowed to warm to RT and stirred for another 2 hours. To the reaction mixture was added MeOH (300 mL), at 0° C., the resulting mixture was stirred at RT for 3 days, and subsequently concentrated in vacuo. The residue was partitioned between EtOAc and 1 M aqueous NaOH-solution. The organic layer was dried (Na2SO4), filtered, and concentrated in vacuo to afford 4-benzyl-2-(4-bromo-phenyl)-morpholine (20.1 g), which was used as such in the next step.
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
155 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

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